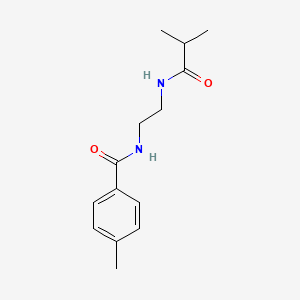

n-(2-Isobutyramidoethyl)-4-methylbenzamide

Description

N-(2-Isobutyramidoethyl)-4-methylbenzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an isobutyramidoethyl group attached to a 4-methylbenzamide moiety.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

4-methyl-N-[2-(2-methylpropanoylamino)ethyl]benzamide |

InChI |

InChI=1S/C14H20N2O2/c1-10(2)13(17)15-8-9-16-14(18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |

InChI Key |

KPHYAPOXZXDPDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCNC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Isobutyramidoethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-isobutyramidoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Isobutyramidoethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: It has been investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research has explored its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Isobutyramidoethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Isobutyramidoethyl)-4-methylbenzamide can be compared with other similar compounds, such as:

N-(2-Isobutyramidoethyl)benzamide: Lacks the methyl group on the benzene ring, which may affect its chemical and biological properties.

N-(2-Isobutyramidoethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and interactions.

N-(2-Isobutyramidoethyl)-4-methoxybenzamide: Features a methoxy group, which can influence its solubility and pharmacokinetics.

Biological Activity

N-(2-Isobutyramidoethyl)-4-methylbenzamide is a compound of interest due to its potential biological activity, particularly in the context of anticancer and antiparasitic effects. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions that involve the modification of the 4-methylbenzamide backbone. The structural flexibility provided by the isobutyramidoethyl group is believed to enhance its interaction with biological targets, particularly protein kinases.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-methylbenzamide exhibit significant anticancer properties. For instance, the synthesized compounds were tested against various cancer cell lines including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma). The results indicated promising anti-proliferative activity with IC50 values comparable to established inhibitors like imatinib and sorafenib.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7 | K562 | 2.27 |

| 10 | K562 | 2.53 |

| 7 | HL-60 | 1.42 |

| 10 | HL-60 | 1.52 |

| 7 | OKP-GS | 4.56 |

The data indicates that certain modifications to the benzamide structure can significantly enhance biological activity, particularly against specific cancer types .

Antiparasitic Activity

This compound has also been evaluated for its activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. In vitro studies showed moderate activity against T. gondii tachyzoites, with further investigations revealing potential against other protozoan strains.

Table 2: Antiparasitic Activity Against Protozoan Parasites

| Compound | Parasite | IC50 (µg/mL) |

|---|---|---|

| 1a | T. gondii | Moderate |

| 1r | P. falciparum (K1) | Excellent |

| 1d | L. donovani | High |

These findings suggest that structural modifications can lead to enhanced selectivity and potency against specific pathogens, which is crucial for developing effective treatments .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound derivatives indicates that specific substitutions on the benzamide ring significantly influence biological activity. The presence of electron-withdrawing groups appears to enhance kinase inhibitory activity, while certain alkyl substitutions improve solubility and bioavailability.

Case Studies

One notable case study involved the evaluation of a series of modified benzamides in a preclinical model of leukemia. The study found that compounds with a trifluoromethyl substitution exhibited superior anti-leukemic effects compared to their non-modified counterparts. This highlights the importance of molecular design in optimizing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.